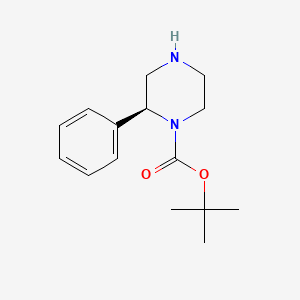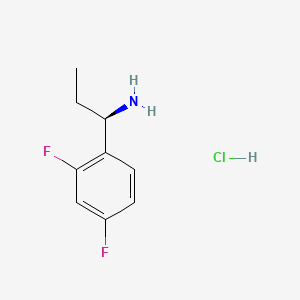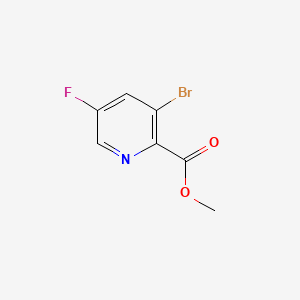
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a bromine atom and a methylphenyl group attached to the triazole ring.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a triazole ring with a bromine atom attached at the 3-position and a 4-methylphenyl group attached at the 5-position .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions with the bromine atom, or they can undergo electrophilic aromatic substitution reactions on the phenyl ring .科学的研究の応用
Synthesis and Structural Analysis
The compound 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole and its derivatives have been synthesized and analyzed for their structural characteristics in various studies. For instance, Puviarasan et al. (1999) synthesized compounds by photolysis of related triazole-thiones, highlighting the molecule's structural flexibility and the influence of substituents on its conformation (Puviarasan et al., 1999). These structural investigations lay the groundwork for understanding the compound's reactivity and potential applications in various fields.
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Kaplancikli et al. (2008) developed new triazole and triazolothiadiazine derivatives as potential antimicrobial agents, showing significant activity against various bacteria and fungi (Kaplancikli et al., 2008). These findings demonstrate the potential of this compound derivatives in developing new antimicrobial agents.
Biological Activity and Potential Drug Development
Research also extends to the exploration of 1,2,4-triazole derivatives in biological applications and potential drug development. Ohloblina et al. (2022) studied the effects of certain 1,2,4-triazole derivatives on the morphological composition of the blood and biochemical indicators in animals, providing insights into their biological activities and therapeutic potential (Ohloblina et al., 2022). Such studies are crucial for understanding the pharmacokinetics and safety profile of these compounds, guiding their development into safe and effective medications.
作用機序
将来の方向性
特性
IUPAC Name |
5-bromo-3-(4-methylphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSVRDDHPDHMBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)
![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)
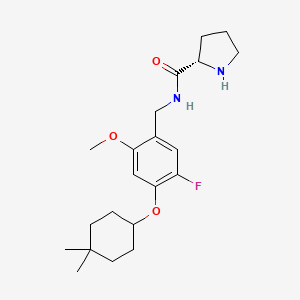
![7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B578751.png)
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)

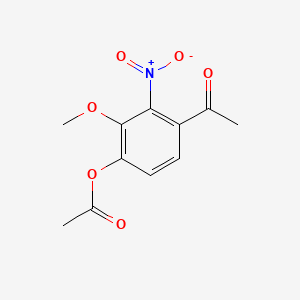
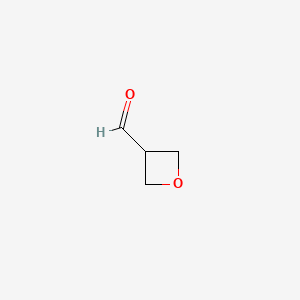

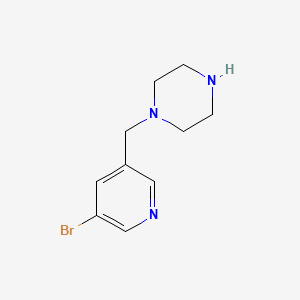
![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)
